

purification methods for 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

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Compound of Interest

Compound Name: 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide

Cat. No.: B1597789

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An Application Guide for the Purification of **2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide**

Abstract

This document provides a comprehensive guide with detailed protocols for the purification of **2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide**, a key intermediate in the synthesis of advanced pharmaceutical agents. The purification of this molecule is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, empowering researchers to adapt and troubleshoot these methods effectively. We will explore purification strategies including recrystallization, silica gel chromatography, and liquid-liquid extraction, complemented by robust analytical validation techniques to ensure the highest standards of purity are achieved.

Introduction: The Critical Role of Purity

2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is a halogenated pyridine derivative. Its precursor, 2,6-Dichloro-5-fluoronicotinamide, is a crucial building block in the synthesis of Sotorasib (AMG 510), a targeted therapy for cancers with the KRAS G12C mutation[1]. In the context of API synthesis, the purity of each intermediate is paramount. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final drug product.

The structure of **2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide**, featuring an amide bond and a highly substituted pyridine ring, presents unique purification challenges. These include the potential for hydrolysis, the presence of closely related structural analogs as impurities, and the basicity of the pyridine nitrogen influencing its chromatographic behavior. This guide provides field-proven methodologies to overcome these challenges.

Table 1: Physicochemical Properties of **2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide**

Property	Value	Source
CAS Number	680217-86-1	[2] [3]
Molecular Formula	C ₉ H ₉ Cl ₂ FN ₂ O	[2]
Molecular Weight	251.09 g/mol	[4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	160-162 °C (for the related nicotinamide)	[1]
Storage	Inert atmosphere (Nitrogen or Argon) at 2-8°C	[1]

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. These typically arise from the synthetic route. The target molecule is generally synthesized via the amidation of an activated 2,6-dichloro-5-fluoronicotinic acid derivative with isopropylamine. The precursor, 2,6-dichloro-5-fluoronicotinic acid, is itself prepared by hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine[\[6\]](#).

Table 2: Potential Impurities and Their Origins

Impurity Name	Structure	Origin	Impact and Removal Strategy
2,6-dichloro-5-fluoronicotinic acid	Halogenated Pyridine Carboxylic Acid	Unreacted starting material from the amidation step.	Acidic impurity. Can be removed via a basic aqueous wash (e.g., NaHCO ₃ solution) during workup or by chromatography.
2,6-dichloro-5-fluoronicotinamide	Halogenated Pyridine Amide	Incomplete hydrolysis of the nitrile precursor or a side-product.	Structurally similar to the product, but more polar. Best separated by chromatography.
Isopropylamine	Alkylamine	Excess reagent from the amidation step.	Volatile and basic. Can be removed by an acidic aqueous wash (e.g., dilute HCl) and evaporation under reduced pressure.
2,4,6-trichloro-5-fluoro-3-cyanopyridine	Trichlorinated Pyridine	A common byproduct in the synthesis of the cyanopyridine precursor[7][8].	Non-polar impurity. Can be removed by recrystallization or chromatography.
Residual Solvents	N/A	From reaction and workup (e.g., Dichloromethane, Ethyl Acetate, THF).	Removed by drying under high vacuum.

Purification Methodologies: Protocols and Rationale

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Often, a combination of these techniques is most effective.

Method 1: Recrystallization

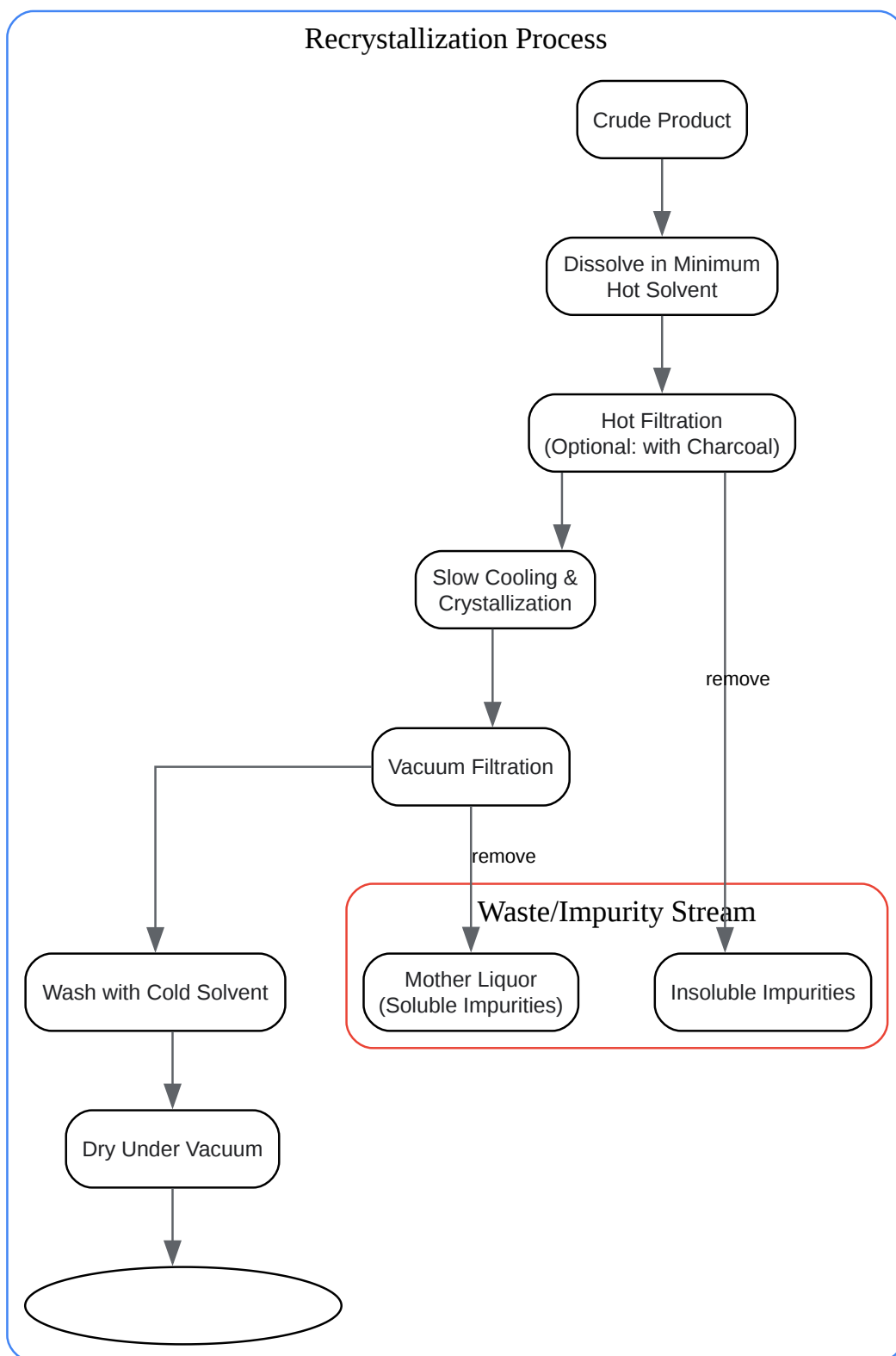
Causality & Rationale: Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency in removing small amounts of impurities from a crystalline solid. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Protocol: Solvent Screening and Recrystallization

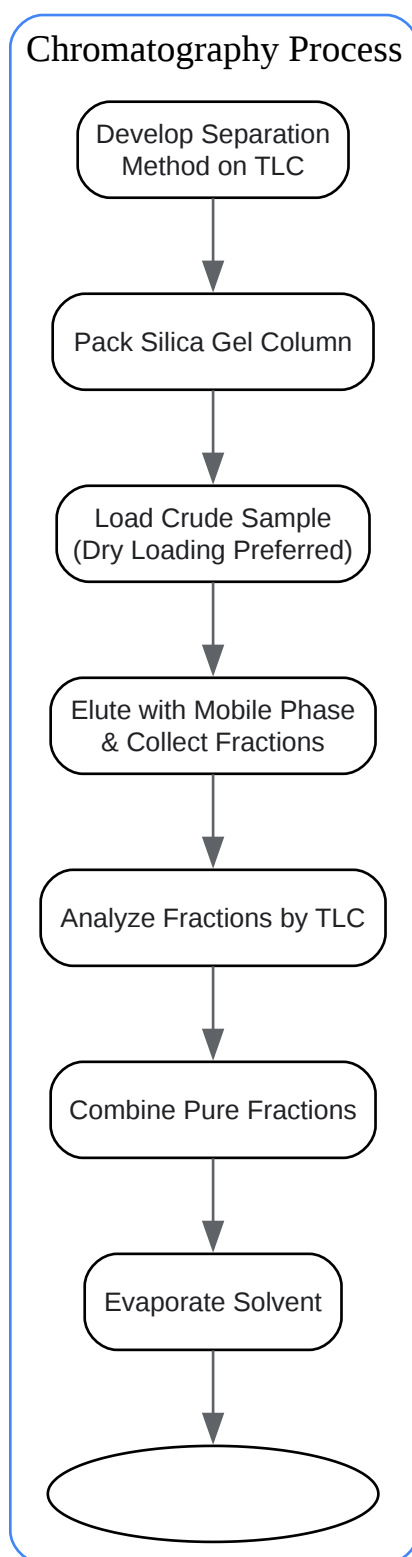
- Solvent Screening:
 - Place ~50 mg of the crude material into several test tubes.
 - Add a small amount (0.5 mL) of a test solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane) to each tube.
 - Observe solubility at room temperature. A good candidate solvent will show poor solubility.
 - Heat the tubes that showed poor solubility to the solvent's boiling point. The compound should dissolve completely.
 - Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
 - A good solvent will yield a high recovery of crystalline solid.
- Recrystallization Protocol:
 - Place the crude **2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide** in an appropriately sized Erlenmeyer flask.
 - Add the chosen solvent (or solvent system) in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.
 - Self-Validation Point: If the solution is colored, add a small amount of activated carbon (charcoal) and boil for a few minutes to adsorb colored impurities.

- Perform a hot filtration to remove the charcoal or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
- Dry the purified crystals under high vacuum.
- Validation:
 - Analyze the purified material by HPLC to determine its purity.
 - Analyze the mother liquor by TLC or HPLC to confirm that impurities were successfully removed from the crystalline product.

Diagram 1: Recrystallization Workflow



Chromatography Process



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